![molecular formula C5H8Br2N4 B3027843 3-溴-5,6,7,8-四氢-[1,2,4]三唑并[4,3-a]吡嗪氢溴酸盐 CAS No. 1414958-47-6](/img/structure/B3027843.png)

3-溴-5,6,7,8-四氢-[1,2,4]三唑并[4,3-a]吡嗪氢溴酸盐

描述

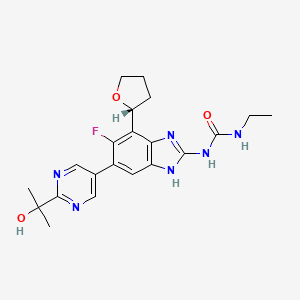

The compound "3-Bromo-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrobromide" is a derivative of the [1,2,4]triazolo[4,3-a]pyrazine class, which is a fused heterocyclic structure. This class of compounds has been studied for various biological activities, including anticonvulsant and antimicrobial properties, as well as for their potential as building blocks in organic synthesis .

Synthesis Analysis

The synthesis of related [1,2,4]triazolo[4,3-a]pyrazine derivatives often involves multi-step reactions starting from simple and readily available substrates. For instance, a general method for synthesizing 3-aryl substituted tetrahydro[1,2,3]triazolo[1,5-a]pyrazines utilizes palladium-copper catalysis in a one-pot process . Similarly, amino acid-derived intermediates have been used to synthesize diverse dihydropyrazines and dihydro[1,2,3]triazolopyrazines through intramolecular 1,3-dipolar cycloaddition, demonstrating the versatility of these methods in accessing optically active products . These synthetic approaches highlight the potential for generating a variety of substituted [1,2,4]triazolo[4,3-a]pyrazine derivatives, including the target compound.

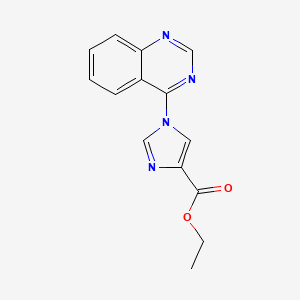

Molecular Structure Analysis

The molecular structure of [1,2,4]triazolo[4,3-a]pyrazine derivatives is characterized by a fused triazole and pyrazine ring system. This structure can serve as a bioisostere for the purine ring, as seen in the synthesis of anticonvulsant agents where the 1,2,4-triazolo[4,3-a]pyrazine ring system mimics the purine structure . The presence of substituents on the core structure can significantly influence the biological activity and physical properties of these compounds.

Chemical Reactions Analysis

The [1,2,4]triazolo[4,3-a]pyrazine core can undergo various chemical transformations, including substitutions and cyclizations, to yield a wide range of derivatives with different functional groups. For example, the synthesis of urea and thiourea derivatives of 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine has been reported, showcasing the chemical versatility of this scaffold . Additionally, the synthesis of 1,2,4-triazolo[4,3-a]pyrazine derivatives with human renin inhibitory activity involves the incorporation of various amino acid derivatives, indicating the potential for these compounds in medicinal chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of [1,2,4]triazolo[4,3-a]pyrazine derivatives are influenced by their molecular structure and substituents. These compounds generally exhibit good densities and thermal stabilities, which are important for their potential use as pharmaceuticals or materials . The introduction of different substituents can also affect properties such as solubility and reactivity, which are crucial for their biological activity and practical applications .

科学研究应用

合成和化学性质

3-溴-5,6,7,8-四氢-[1,2,4]三唑并[4,3-a]吡嗪氢溴酸盐因其反应性溴和三唑并吡嗪基团而参与了广泛的杂环化合物的合成。例如,它作为 8-氧代-3-硫代-2,3,7,8-四氢-1,2,4-三唑并[4,3-a]吡嗪的合成前体,通过分子内缩合反应,突出了其在创建具有潜在药理应用的复杂有机结构中的效用 (Lee et al., 1989)。此外,它参与稠合异喹啉和相关螺环的形成,强调了它在杂环化学中的多功能性,为具有独特化学性质的新型螺环杂环提供了途径 (Kisel et al., 2002)。

生物活性

该化合物也是具有显着生物活性的衍生物开发的核心。例如,其衍生物已被评估为抗癌特性,对人结肠癌细胞系显示出希望。该化合物的修饰导致了通过线粒体途径诱导癌细胞凋亡的衍生物的鉴定,突出了其在癌症治疗研究中的潜力 (Raveesha et al., 2020)。此外,其在 P2X7 受体拮抗剂合成中的作用说明了其在开发具有潜在神经保护作用化合物的适用性,这可能有利于治疗神经系统疾病 (Letavic et al., 2017)。

抗菌应用

衍生自 3-溴-5,6,7,8-四氢-[1,2,4]三唑并[4,3-a]吡嗪氢溴酸盐的化合物显示出抗菌活性,为对抗传染病提供了潜在的应用。例如,脲和硫脲衍生物对各种细菌和真菌菌株表现出显着的活性,表明它们可用于开发新的抗菌剂 (Mannam et al., 2019)。

安全和危害

The compound is labeled with the GHS07 pictogram, indicating that it may cause harm if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

作用机制

Mode of Action

Similar compounds have been shown to interact with their targets through a variety of mechanisms, including binding to active sites, altering protein conformation, and modulating signal transduction pathways .

Pharmacokinetics

The compound’s bioavailability, half-life, and clearance rate are also unknown .

Result of Action

It is possible that the compound could have a variety of effects depending on its targets and mode of action .

Action Environment

Factors such as temperature, pH, and the presence of other molecules could potentially affect the compound’s activity .

属性

IUPAC Name |

3-bromo-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine;hydrobromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7BrN4.BrH/c6-5-9-8-4-3-7-1-2-10(4)5;/h7H,1-3H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGWDSWQPNFCBGG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C(=NN=C2Br)CN1.Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8Br2N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.95 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1414958-47-6 | |

| Record name | 1,2,4-Triazolo[4,3-a]pyrazine, 3-bromo-5,6,7,8-tetrahydro-, hydrobromide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1414958-47-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(1-Benzylpiperidin-4-yl)methyl]-3-methyl-1H-pyrazol-5-amine](/img/structure/B3027762.png)

![Ethyl 1-[(1-benzylpiperidin-4-yl)methyl]-1H-pyrazole-4-carboxylate](/img/structure/B3027764.png)

![4-[(4-Methoxyphenyl)methyl]oxane-4-carboxylic acid](/img/structure/B3027767.png)

![(4-[3-(Trifluoromethyl)phenyl]methyloxan-4-yl)methanamine hydrochloride](/img/structure/B3027768.png)

![3-Iodoimidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B3027778.png)